1-(Difluoromethyl)-2-iodobenzene
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Overview
Description
1-(Difluoromethyl)-2-iodobenzene is an organic compound that features both difluoromethyl and iodine substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of 2-iodobenzene using difluoromethylating agents such as difluoromethyl iodide (CF2HI) under specific reaction conditions . This reaction often requires the presence of a catalyst, such as a copper or palladium complex, to facilitate the formation of the C-CF2H bond .
Industrial Production Methods: Industrial production methods for 1-(Difluoromethyl)-2-iodobenzene are generally scaled-up versions of the laboratory synthesis. These methods may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The difluoromethyl group can be oxidized or reduced under specific conditions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Cross-Coupling: Catalysts like palladium or nickel complexes are typically employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a difluoromethylated aniline derivative .
Scientific Research Applications
1-(Difluoromethyl)-2-iodobenzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-(Difluoromethyl)-2-iodobenzene exerts its effects is largely dependent on the specific reactions it undergoes. The difluoromethyl group is known to influence the electronic properties of the benzene ring, making it more reactive towards certain types of chemical transformations .
Comparison with Similar Compounds
1-(Trifluoromethyl)-2-iodobenzene: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-Iodotoluene: Contains a methyl group instead of a difluoromethyl group.
1-(Difluoromethyl)-4-iodobenzene: The difluoromethyl group is positioned at the para position relative to the iodine.
Uniqueness: The difluoromethyl group is particularly valuable in medicinal chemistry due to its ability to enhance the metabolic stability and lipophilicity of pharmaceutical compounds .
Properties
IUPAC Name |
1-(difluoromethyl)-2-iodobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2I/c8-7(9)5-3-1-2-4-6(5)10/h1-4,7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKZFILEALTNMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)F)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214334-19-6 |
Source
|
Record name | 1-(difluoromethyl)-2-iodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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